molecular formula C9H4F7I B3031494 4-(Heptafluoroisopropyl)iodobenzene CAS No. 40161-59-9

4-(Heptafluoroisopropyl)iodobenzene

Cat. No. B3031494
CAS RN: 40161-59-9
M. Wt: 372.02 g/mol
InChI Key: BQLMQSIVUSOLBF-UHFFFAOYSA-N
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Description

4-(Heptafluoroisopropyl)iodobenzene is a useful chemical compound with a variety of research applications .


Molecular Structure Analysis

4-(Heptafluoroisopropyl)iodobenzene contains a total of 21 atoms; 4 Hydrogen atoms, 9 Carbon atoms, 7 Fluorine atoms, and 1 Iodine atom . It also contains a total of 21 bonds; 17 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

4-(Heptafluoroisopropyl)iodobenzene has a molecular weight of 372.02 . It is a liquid at room temperature . The compound is stable under normal temperatures and pressures. It should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Electroreductive Deuteroarylation of Alkenes

Deuterated compounds hold immense value in nuclear magnetic resonance (NMR) analysis, mechanistic studies, and drug metabolism research. Incorporating deuterium at specific positions often requires innovative synthetic methodologies. 4-(Heptafluoroisopropyl)iodobenzene enables the introduction of deuterium into alkenes via electroreductive deuteroarylation. This method provides access to selectively deuterated alkenes, aiding in structural elucidation and mechanistic investigations .

Safety and Hazards

4-(Heptafluoroisopropyl)iodobenzene is considered harmful if swallowed or inhaled . It may cause skin and eye irritation . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, and eye protection .

properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F7I/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLMQSIVUSOLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F7I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476364
Record name 1-Iodo-4-[perfluoro-1-(trifluoromethyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40161-59-9
Record name 1-Iodo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40161-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-4-[perfluoro-1-(trifluoromethyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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